(3-Aminophenyl)dimethylphosphine oxide

説明

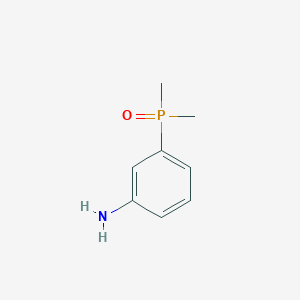

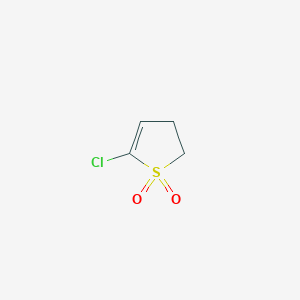

“(3-Aminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H12NOP . It is related to dimethylphosphine oxide, which is a colorless liquid soluble in polar organic solvents .

Synthesis Analysis

The synthesis of similar compounds, such as (aminoalkyloxymethyl)dimethylphosphine oxides, has been achieved via the Williamson reaction from (chloromethyl) dimethylphosphine oxide and sodium alcoholates of amino alcohols .Molecular Structure Analysis

The molecular structure of “this compound” consists of a central phosphorus atom surrounded by two methyl groups, an oxygen atom, and a 3-aminophenyl group . The InChI code for this compound is 1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 .科学的研究の応用

Synthesis and Ligand Development

(Aminoalkyloxymethyl)dimethylphosphine Oxides Synthesis : A study by Vassileva, Varbanov, and Tashev (1995) describes the synthesis of several (aminoalkyloxymethyl)dimethylphosphine oxides via the Williamson reaction. These compounds were characterized using analytical methods, IR, 1H NMR, 31P NMR spectroscopy, and mass spectrometry, highlighting their potential as intermediates for further chemical transformations Vassileva, Varbanov, & Tashev, 1995.

Coordination Chemistry and Transition-Metal Catalysis

Dimenthylphosphine P-Oxide as a Synthetic Platform : Reinhardt et al. (2021) explored the use of dimenthylphosphine P-oxide in developing bulky, chiral ligands with dimenthylphosphino donor groups. These ligands have applications in coordination chemistry and transition-metal catalysis, demonstrating the versatility of phosphine oxides in creating complex molecular architectures for specific reactions Reinhardt et al., 2021.

Advanced Materials Development

Polyurethane Foams Based on Dimethylaminomethylphosphine Oxide Adducts : Varbanov, Agopian, and Borisov (1987) researched the application of dimethylaminomethylphosphine oxide (DMAO) and its adducts with ethylene and propylene oxides in the development of rigid polyurethane foams. These adducts served as reactive flame retardants, effectively reducing combustibility without compromising the physical and mechanical properties of the foams Varbanov, Agopian, & Borisov, 1987.

Synthesis and Characterization of Soluble Copolyimides : Wang et al. (2008) synthesized copolyimides from functional diamines containing chalcone and phosphine oxide moieties. These copolyimides exhibited excellent solubility, good thermal stability, and high glass-transition temperatures, making them suitable for various industrial applications, including adhesives and photoreactive materials Wang et al., 2008.

Safety and Hazards

The safety information for “(3-Aminophenyl)dimethylphosphine oxide” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用機序

Target of Action

(3-Aminophenyl)dimethylphosphine oxide is a type of aminophosphine oxide (AmPO), which are known for their diverse properties and applications Ampos are known to be involved in catalytic organic reactions and act as ligand systems for the coordination chemistry of actinides .

Mode of Action

Ampos are known for their flexibility and unexpected behavior due to the presence of highly basic ‘p=o’ groups . They participate in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane .

Biochemical Pathways

Ampos are known to be involved in a great number of transition-metal-mediated catalytic reactions . The diverse properties of AmPOs and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of the phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Result of Action

Given its classification as an ampo, it may exhibit similar properties, including participation in catalytic reactions and coordination chemistry of actinides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, certain reactions involving this compound are carried out in specific conditions such as inert atmosphere and controlled temperatures .

特性

IUPAC Name |

3-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIKUEAQCXSYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26728-38-1 | |

| Record name | 3-(dimethylphosphoryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)

![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)